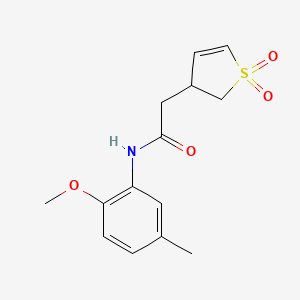
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide, also known as DMMA, is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized and studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and potential applications have been investigated.
作用機序
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide is believed to act as a positive allosteric modulator of the NMDA and AMPA receptors, enhancing their activity and promoting the formation of new synapses. This can lead to improved cognitive function and memory consolidation. 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide can improve cognitive function and memory in animal models, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of chronic pain.
実験室実験の利点と制限
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its effects on different receptor subtypes and its potential interactions with other compounds need to be further investigated. Additionally, its potential toxicity and side effects need to be carefully evaluated.
将来の方向性
There are several potential future directions for research on 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide, including:
1. Investigating its effects on other receptor subtypes and neurotransmitter systems.
2. Studying its potential therapeutic applications for neurodegenerative diseases and chronic pain.
3. Exploring its potential as a cognitive enhancer or nootropic.
4. Investigating its potential as a neuroprotective agent in traumatic brain injury or stroke.
5. Evaluating its safety and toxicity in humans.
In conclusion, 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, and potential applications have been investigated, but further research is needed to fully understand its properties and potential therapeutic applications.
合成法
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-bromo-2,4-dioxothiophen-1(3H)-yl)acetohydrazide with 2-methoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable compound suitable for research.
科学的研究の応用
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory.
特性
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-3-4-13(19-2)12(7-10)15-14(16)8-11-5-6-20(17,18)9-11/h3-7,11H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOZBKYEFBIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CS(=O)(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
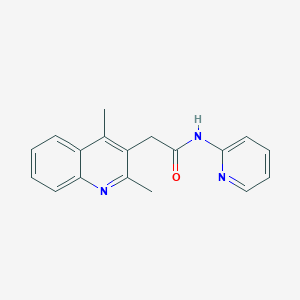
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
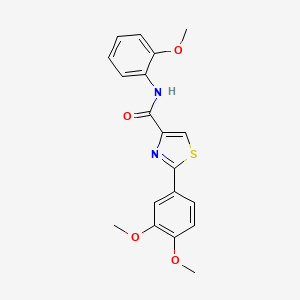
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
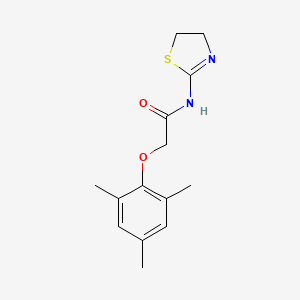
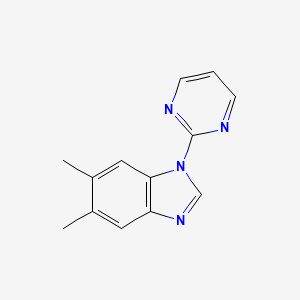
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)
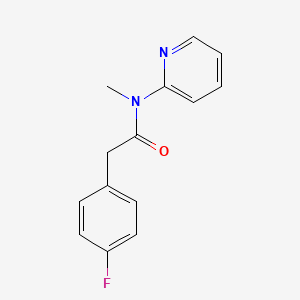
![2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)